1-Ethylpiperidine-2-carbaldehyde
Description
1-Ethylpiperidine-2-carbaldehyde is a piperidine derivative featuring an ethyl substituent at the 1-position and an aldehyde functional group at the 2-position. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., piperidine- and pyrrolidine-carbaldehyde derivatives) are well-documented in medicinal and coordination chemistry. Piperidine derivatives are frequently employed as intermediates in drug synthesis due to their versatility in forming metal complexes and modifying pharmacokinetic properties .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-ethylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-9-6-4-3-5-8(9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
RSTNKUKGWFDGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethyl bromide, followed by oxidation of the resulting 1-ethylpiperidine to form the aldehyde group. The reaction typically requires a strong base such as sodium hydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of 1-ethylpiperidine-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the hydrogenation steps, while advanced purification techniques like distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Ethylpiperidine-2-carboxylic acid.
Reduction: 1-Ethylpiperidine-2-methanol.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-ethylpiperidine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Compounds
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| 1-Ethylpiperidine-2-carbaldehyde | Piperidine ring | 1-Ethyl, 2-aldehyde | Aldehyde, tertiary amine |
| 2-Formylpyridine thiosemicarbazone | Pyridine ring | 2-Aldehyde, thiosemicarbazone | Aldehyde, thiosemicarbazide |
| Pyrrolidine-2-carboxyaldehyde | Pyrrolidine ring | 2-Aldehyde | Aldehyde, secondary amine |
| Carboxypiperidine Compound (EP 1 948 661 B1) | Piperidine ring | 4-Carboxylic acid, ethyl groups | Carboxylic acid, tertiary amine |
Key Observations :
- The piperidine ring in 1-ethylpiperidine-2-carbaldehyde provides a six-membered ring with a tertiary amine, enhancing steric bulk compared to pyrrolidine analogs (five-membered ring) .
- The aldehyde group at the 2-position enables nucleophilic addition reactions, similar to 2-formylpyridine thiosemicarbazone, which forms stable metal complexes via its aldehyde and thiosemicarbazone moieties .
Key Findings :
- Antimicrobial Potential: Pyrrolidine-2-carboxyaldehyde’s Cu complexes show enhanced activity, implying that analogous piperidine derivatives could leverage similar coordination chemistry .
Q & A
Q. How can machine learning models assist in predicting novel derivatives of 1-Ethylpiperidine-2-carbaldehyde with enhanced bioactivity?
- Methodological Answer : Train models on datasets like ChEMBL or PubChem BioAssay using descriptors like molecular weight, logP, and topological polar surface area. Graph neural networks (GNNs) predict ADMET properties. Transfer learning from related piperidine aldehydes improves accuracy with limited data .
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